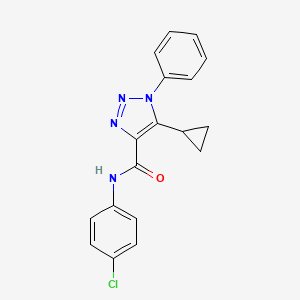

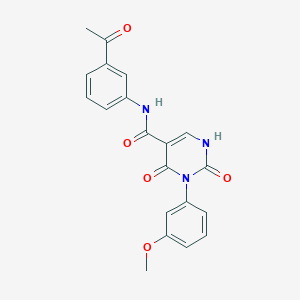

![molecular formula C19H15ClN2O2S B2997694 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide CAS No. 439120-52-2](/img/structure/B2997694.png)

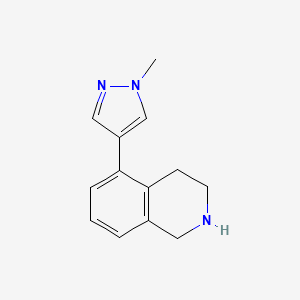

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H15ClN2O2S. It is a type of thiophene derivative .

Synthesis Analysis

The synthesis of thiophene derivatives like 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide often involves heterocyclization of various substrates . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. This reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide can be analyzed using various spectroscopic techniques. The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods including aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches often require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide include its molecular weight, which is 370.85. More detailed properties might be available in specialized databases or scientific literature.Scientific Research Applications

Dearomatising Cyclisation

Thiophene carboxamides, similar in structure to 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide, have been studied for their ability to undergo dearomatising cyclisation when treated with lithiated reagents. This reaction leads to the formation of various cyclic compounds like pyrrolinones, azepinones, and partially saturated azepinothiophenes, which are of significant interest in synthetic organic chemistry due to their potential applications in pharmaceuticals and agrochemicals (Clayden et al., 2004).

Antimicrobial Activity

Compounds structurally related to 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide have been synthesized and tested for their antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogens like chlorine, bromine, and fluorine on the thiourea moiety of these compounds has been correlated with significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Research has also explored the synthesis of thiophene carboxamide derivatives as inhibitors of human enzymes like leukocyte elastase, which is implicated in various inflammatory diseases. The development of stable inhibitors based on thiophene carboxamide scaffolds could lead to new therapeutic agents for conditions associated with excessive or dysregulated enzyme activity (Gütschow et al., 1999).

Cholinesterase Inhibition for Neurodegenerative Disorders

Thiophene-2-carboxamide Schiff base derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Some of these compounds have shown significant inhibitory activity, highlighting their potential as leads for developing treatments for neurodegenerative conditions (Kausar et al., 2021).

Materials Science Applications

In the field of materials science, thiophene-based compounds, akin to 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide, have been utilized in the synthesis of metal-organic frameworks (MOFs) with applications in luminescence sensing and environmental remediation. These MOFs have demonstrated the ability to selectively sense and remove hazardous substances like mercury, copper, and organic pollutants from the environment, offering a promising avenue for the development of new materials for environmental monitoring and cleanup (Zhao et al., 2017).

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including in the pharmaceutical field . Therefore, the study and development of 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide and similar compounds could be a promising direction for future research .

properties

IUPAC Name |

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c20-15-8-6-13(7-9-15)12-21-19(24)17-16(10-11-25-17)22-18(23)14-4-2-1-3-5-14/h1-11H,12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHPDRUXORZKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

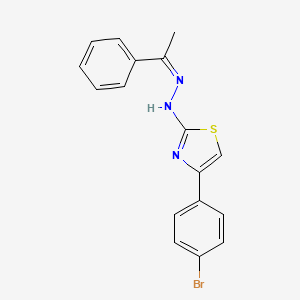

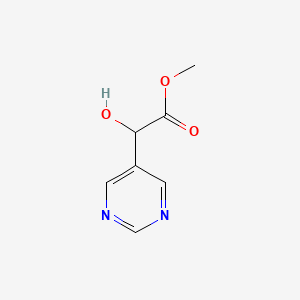

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)

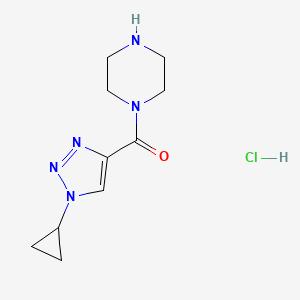

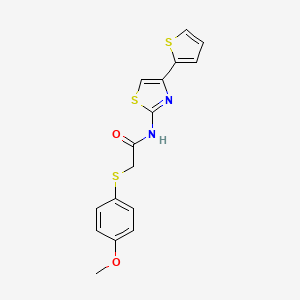

![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)

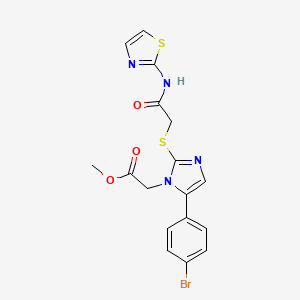

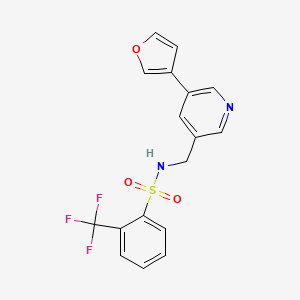

![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)

![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)